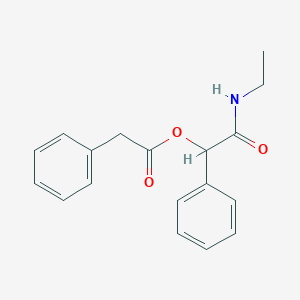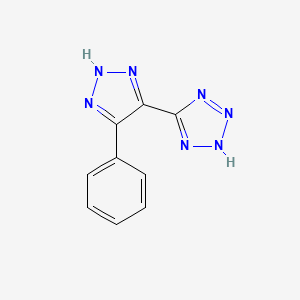
5-(5-Phenyl-2H-1,2,3-triazol-4-yl)-2H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-Phenyl-2H-1,2,3-triazol-4-yl)-2H-tetrazole is a heterocyclic compound that contains both triazole and tetrazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Phenyl-2H-1,2,3-triazol-4-yl)-2H-tetrazole typically involves multicomponent reactions (MCRs) such as the Ugi-Azide reaction. This method allows for the efficient construction of complex heterocycles under mild conditions. For example, the Ugi-Azide reaction employs 2H-1,2,3-triazole aldehyde as a starting material, which reacts with other components to form the desired tetrazole-triazole bis-heterocycle .
Industrial Production Methods
Industrial production methods for such compounds often involve the use of catalysts to improve yield and selectivity. For instance, the use of CuFe2O4 nanoparticles has been reported to facilitate the synthesis of N-2-substituted 1,2,3-triazoles, which can be further functionalized to produce this compound .
化学反应分析
Types of Reactions
5-(5-Phenyl-2H-1,2,3-triazol-4-yl)-2H-tetrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the aromatic rings.
科学研究应用
5-(5-Phenyl-2H-1,2,3-triazol-4-yl)-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
作用机制
The mechanism by which 5-(5-Phenyl-2H-1,2,3-triazol-4-yl)-2H-tetrazole exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
相似化合物的比较
Similar Compounds
Similar compounds include other triazole and tetrazole derivatives, such as:
- (5-phenyl-2H-1,2,3-triazol-4-yl)methylamine
- (5-phenyl-2H-1,2,3-triazol-4-yl)methylamine
- [(5-phenyl-2H-1,2,3-triazol-4-yl)methyl][(2,2,3,3-tetramethylcyclopropyl)methyl]amine
Uniqueness
What sets 5-(5-Phenyl-2H-1,2,3-triazol-4-yl)-2H-tetrazole apart from these similar compounds is its specific combination of triazole and tetrazole rings, which imparts unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
89844-83-7 |
|---|---|
分子式 |
C9H7N7 |
分子量 |
213.20 g/mol |
IUPAC 名称 |
5-(5-phenyl-2H-triazol-4-yl)-2H-tetrazole |
InChI |
InChI=1S/C9H7N7/c1-2-4-6(5-3-1)7-8(11-14-10-7)9-12-15-16-13-9/h1-5H,(H,10,11,14)(H,12,13,15,16) |
InChI 键 |
PLSITZGDOCHORZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NNN=C2C3=NNN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(Benzylamino)propyl]-2-methoxyphenol](/img/structure/B14398792.png)
![N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea](/img/structure/B14398800.png)
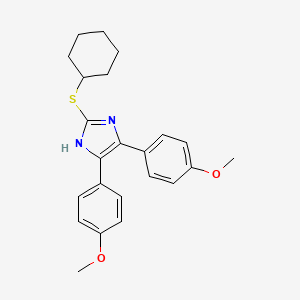
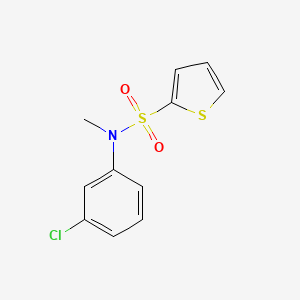
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14398837.png)
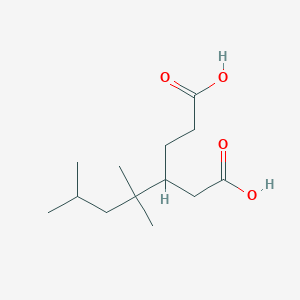

![1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene](/img/structure/B14398852.png)
![3-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398853.png)
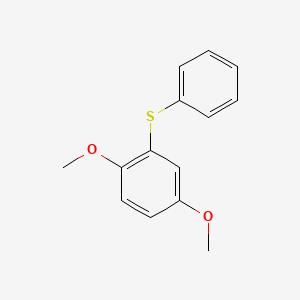
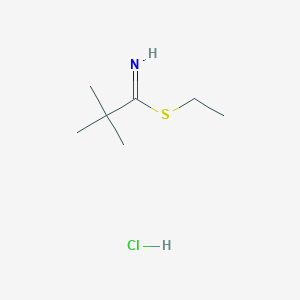
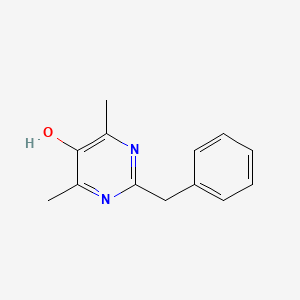
![4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14398877.png)
